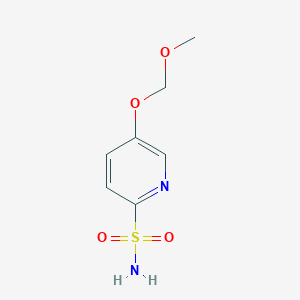

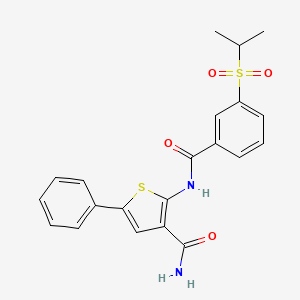

5-(Methoxymethoxy)pyridine-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

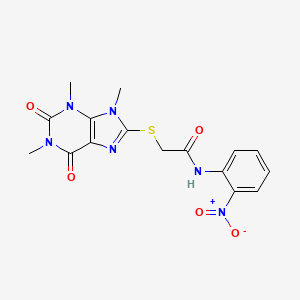

5-(Methoxymethoxy)pyridine-2-sulfonamide is a type of sulfonamide . Sulfonamides are a class of synthetic antimicrobial drugs that are used as broad-spectrum treatments for human and animal bacterial infections . They contain the -SO2NH2 and/or -SO2NH- group and are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .

Synthesis Analysis

The synthesis of new pyridines with sulfonamide moiety has been reported via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . In another study, five ionic liquids of pyridinium sulfonamide were prepared from pyridine by amination followed by a reaction with a phenyl sulfonyl chloride .Molecular Structure Analysis

Sulfonamides have a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The structure of a tertiary sulfonamide involves substitution at the N4 arylamine group position .Chemical Reactions Analysis

The catalytic performance of a novel quinoline-based dendrimer-like ionic liquid was investigated in the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism under mild reaction conditions .科学的研究の応用

Carbonic Anhydrase Inhibition

5-(3-Tosylureido)pyridine-2-sulfonamide, a derivative structurally similar to 5-(Methoxymethoxy)pyridine-2-sulfonamide, exhibits isoform-selective inhibition properties against carbonic anhydrase. This compound has shown promise due to its unique orientation and interaction with enzyme active sites, differing significantly from its benzene sulfonamide counterparts. These characteristics make it a potent inhibitor of tumor-associated human carbonic anhydrase isoforms IX and XII, with less effectiveness against other isoforms, indicating its potential for targeted cancer therapy applications (Bozdağ et al., 2014).

Antibiotic Sulfamethoxazole Degradation

The electrochemical degradation of sulfonamides, including sulfamethoxazole, highlights the environmental application of related sulfonamide compounds in water treatment. This process involves oxidation at a boron-doped diamond electrode, demonstrating effective breakdown of these compounds in aqueous solutions. Such technologies could be adapted for the degradation of sulfonamide-based pollutants, improving water quality and reducing the spread of antibiotic resistance (Fabiańska et al., 2014).

Antimicrobial Activity

Sulfonamide compounds, through the integration of a sulfonamide moiety into various heterocyclic frameworks, have shown significant antimicrobial activity. This illustrates the potential for developing new antibacterial and antifungal agents based on the sulfonamide group's ability to interfere with bacterial folate synthesis. Such compounds could offer new pathways for treating infections and combating drug-resistant microbes (El-Mariah & Nassar, 2008).

Electrosynthesis Applications

Electroreduction studies on pyridine ring substituents, including those related to this compound, provide insights into the synthetic applications of electrochemical methods. These studies show the feasibility of reducing various functional groups attached to the pyridine ring, potentially offering a green and efficient pathway for synthesizing sulfonamide derivatives and other related compounds (Nonaka et al., 1981).

作用機序

Safety and Hazards

特性

IUPAC Name |

5-(methoxymethoxy)pyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-12-5-13-6-2-3-7(9-4-6)14(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONQRYMCQXRBPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CN=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2827148.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2827150.png)

![N-(3,4-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2827151.png)

![methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B2827152.png)

![4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2827163.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2827167.png)